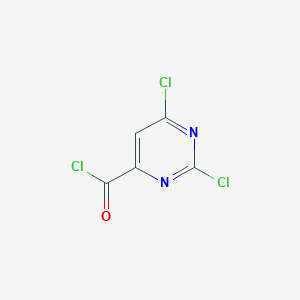

2,6-dichloropyrimidine-4-carbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl3N2O/c6-3-1-2(4(7)11)9-5(8)10-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYJCMGJLNVOML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40452600 | |

| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26830-94-4 | |

| Record name | 2,6-dichloropyrimidine-4-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40452600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-Carbonyl Chloride: A Trifunctional Heterocyclic Building Block

Introduction

In the landscape of modern drug discovery and materials science, the rational design of synthetic pathways hinges on the availability of versatile, highly functionalized building blocks. 2,6-Dichloropyrimidine-4-carbonyl chloride (CAS No: 26830-94-4) stands out as a preeminent example of such a scaffold.[1] This trifunctional reagent, featuring a highly reactive acyl chloride and two distinct chlorine atoms on an electron-deficient pyrimidine ring, offers chemists a powerful tool for constructing complex molecular architectures. The strategic arrangement of these reactive sites allows for sequential and regioselective modifications, making it an invaluable intermediate in the synthesis of targeted libraries for pharmaceutical and agrochemical research.[2][3] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and handling, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique reactivity of this compound is rooted in its distinct physicochemical properties. A summary of its key characteristics is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 26830-94-4 | [4] |

| Molecular Formula | C₅HCl₃N₂O | [1] |

| Molecular Weight | 211.43 g/mol | [1] |

| Appearance | Light yellow liquid | [4] |

| Purity | Typically ≥95% | [5] |

| Related Compound MP | 90 °C (for the parent carboxylic acid) |

Spectroscopic Characterization

Unequivocal structural confirmation is the bedrock of synthetic chemistry. The following data (Table 2) outlines the expected spectroscopic signature for this compound. While a complete experimental dataset is not always published, a combination of available data and expert prediction based on analogous structures provides a reliable characterization profile.[6][7]

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation | Reference(s) |

| ¹H NMR | δ 7.93 (s, 1H, Ar-H) in CDCl₃. The singlet corresponds to the isolated proton at the C-5 position of the pyrimidine ring. | [4] |

| ¹³C NMR (Predicted) | ~170 ppm (C=O, carbonyl chloride), ~162 ppm (C-2, C-6), ~155 ppm (C-4), ~120 ppm (C-5). Chemical shifts are predicted based on data from related dichloropyrimidines and the known deshielding effect of the carbonyl group. | [8][9] |

| IR Spectroscopy (Predicted) | ~1770 cm⁻¹ (C=O stretch, strong, characteristic of an acyl chloride), ~1550 cm⁻¹ (C=N stretch), ~800 cm⁻¹ (C-Cl stretch). The intense carbonyl absorption is a key diagnostic peak. | [10][11] |

| Mass Spectrometry (Predicted) | Molecular Ion (M⁺): Not typically observed due to high reactivity. Expected adducts: [M+H]⁺ at m/z 210.9, [M+Na]⁺ at m/z 232.9. The isotopic pattern from three chlorine atoms would be a definitive feature. | [12] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the chlorination of its corresponding carboxylic acid, which itself can be derived from orotic acid. The following protocol is a robust method for its preparation.[4]

Experimental Protocol: Synthesis from Orotic Acid Monohydrate

Materials:

-

Orotic acid monohydrate (1 equivalent)

-

Phosphorus oxychloride (POCl₃, ~5-6 equivalents)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Hexane

-

Deionized water

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add orotic acid monohydrate (e.g., 34.8 g, 200.0 mmol), phosphorus oxychloride (e.g., 100 mL), and a catalytic amount of DMF (e.g., 20 drops).[4] The DMF is critical as it forms the Vilsmeier reagent in situ, which is the active chlorinating agent.

-

Heating: Heat the reaction mixture to 110 °C and maintain this temperature with vigorous stirring overnight. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

-

Cooling and Quenching: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Extraction: Cautiously add hexane (e.g., 500 mL) to the cooled, dark reaction mixture with vigorous stirring. This will precipitate inorganic byproducts.

-

Workup: Separate the hexane layer. Wash the organic phase sequentially with deionized water (1 x 100 mL) and then saturated brine (1 x 100 mL). These washes remove residual phosphorus-based impurities and salts.[4]

-

Drying and Evaporation: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Care must be taken during evaporation as the product can be volatile.

-

Product: The final product is obtained as a light yellow liquid (typical yield: ~62%).[4] Due to its moisture sensitivity, it should be used immediately or stored under an inert atmosphere.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted below.

Caption: Hierarchical reactivity of this compound.

Applications in Drug Discovery

Chlorine-containing heterocyclic compounds are a cornerstone of modern medicine, with over 250 FDA-approved drugs featuring this element. [13]Dichloropyrimidine scaffolds, in particular, are privileged structures found in a multitude of therapeutic agents, including kinase inhibitors for oncology. The subject compound is a powerful tool for generating libraries of novel pyrimidine derivatives for high-throughput screening.

By reacting this compound with a diverse set of amines at the acyl chloride, and then reacting the resulting amides with a second set of nucleophiles (alcohols, amines, thiols) at the ring positions, a large, structurally diverse library can be rapidly assembled. This combinatorial approach accelerates the hit-to-lead process in drug discovery by systematically exploring the structure-activity relationship (SAR) around the pyrimidine core.

Safety, Handling, and Storage

As a reactive acyl chloride, this compound is classified as a dangerous good for transport and requires careful handling. [1]It is corrosive and moisture-sensitive.

Protocol for Safe Handling:

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

-

Dispensing: Use a syringe or cannula for transferring the liquid under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Reaction Quenching: Reactions should be quenched carefully, typically by the slow addition of a proton source like isopropanol or water, often at reduced temperature to control the exotherm.

-

Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). Do not use water. The contaminated material should be collected in a sealed container for hazardous waste disposal.

-

Storage: Store the container tightly sealed with a cap lined with an inert material (e.g., PTFE). For long-term storage, it is advisable to place the container inside a secondary container with a desiccant and store it in a cool, dry place away from incompatible materials like water, bases, and strong oxidizing agents.

Conclusion

This compound is a high-value, trifunctional building block that provides a strategic entry point into a vast chemical space of substituted pyrimidines. Its well-defined reactivity hierarchy allows for controlled, stepwise functionalization, making it an ideal scaffold for constructing compound libraries in drug discovery and developing novel functional materials. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables researchers to fully exploit its synthetic potential and accelerate innovation.

References

-

This compound. (n.d.). Amerigo Scientific. Retrieved January 11, 2026, from [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (2019). ACS Catalysis. Retrieved January 11, 2026, from [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2002). Organic Letters. Retrieved January 11, 2026, from [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (2000). Asian Journal of Chemistry. Retrieved January 11, 2026, from [Link]

-

2,6-Dichloropyrimidine-4-carbonitrile. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Pyrimidine, 4,6-dichloro- Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

This compound (C5HCl3N2O). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

- Synthesis of chlorinated pyrimidines. (2004). Google Patents.

-

13C NMR Chemical Shifts. (n.d.). University of Wisconsin/ACS Division of Organic Chemistry. Retrieved January 11, 2026, from [Link]

-

Pyrimidine, 4,6-dichloro- IR Spectrum. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

-

4-Amino-2,6-dichloro-pyrimidine 13C NMR. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

-

Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2018). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2021). MDPI. Retrieved January 11, 2026, from [Link]

-

Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. (2015). Arkivoc. Retrieved January 11, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | 26830-94-4 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]

- 9. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 10. asianpubs.org [asianpubs.org]

- 11. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]

- 12. PubChemLite - this compound (C5HCl3N2O) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

2,6-dichloropyrimidine-4-carbonyl chloride CAS number 26830-94-4

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-Carbonyl Chloride (CAS: 26830-94-4): A Keystone Reagent in Medicinal Chemistry

Executive Summary: this compound is a highly reactive, trifunctional chemical intermediate of significant interest to researchers in pharmaceutical and agrochemical development. Its unique structure, featuring a potent acyl chloride and two distinct chlorine atoms on an electron-deficient pyrimidine ring, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview, covering the compound's reactivity profile, a validated synthesis protocol, key applications in discovery chemistry, analytical characterization methods, and essential safety protocols. The insights herein are tailored for scientists and drug development professionals seeking to leverage this powerful building block in their research endeavors.

Core Compound Profile

This compound is a pivotal reagent whose utility is defined by its three distinct reactive centers. The acyl chloride at the C4 position is the most electrophilic site, while the chlorine atoms at the C2 and C6 positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), a reactivity profile that enables controlled, stepwise molecular elaboration.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 26830-94-4 | [1][2][3] |

| Molecular Formula | C₅HCl₃N₂O | [2][4] |

| Molecular Weight | 211.43 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| Synonyms | 2,6-dichloro-4-pyrimidinecarbonyl chloride | [5] |

| Storage | Moisture sensitive; store under inert gas in a dry, tightly closed container. | |

The Chemistry of a Trifunctional Reagent: Reactivity Profile

The synthetic power of this compound stems from the differential reactivity of its three electrophilic sites. A strategic understanding of this profile is crucial for designing efficient synthetic routes.

The Acyl Chloride Moiety: The Primary Site of Reaction

The carbonyl chloride is the most reactive functional group on the molecule. It undergoes rapid and efficient acylation reactions with a wide range of nucleophiles under standard conditions.

-

With Amines: Forms stable amide bonds.

-

With Alcohols: Forms ester linkages.

-

With Water: Hydrolyzes readily to the corresponding carboxylic acid (2,6-dichloropyrimidine-4-carboxylic acid). This underscores the compound's moisture sensitivity.

This primary reactivity allows for the initial introduction of a diverse set of side chains or linking groups onto the pyrimidine scaffold before further modification of the ring itself.

The Dichloropyrimidine Core: A Platform for Sequential SNAr Chemistry

The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. This deficiency is further amplified by the electron-withdrawing effects of the two chlorine atoms and the C4-carbonyl group (or its derivative after the initial reaction). This electronic arrangement makes the C2 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).[6][7]

-

Regioselectivity: While both C2 and C6 are active, selective substitution can often be achieved by controlling reaction conditions (temperature, solvent, base) and the nature of the nucleophile.[7][8] This allows for the stepwise and directed introduction of different functional groups, a key strategy in building libraries of drug candidates.

-

Common Nucleophiles: A broad array of nucleophiles, including primary and secondary amines, thiols, and alkoxides, can displace the chlorine atoms.[6][9]

Caption: Reactivity map of this compound.

Synthesis and Manufacturing

The compound is typically prepared from readily available starting materials. A common and effective laboratory-scale synthesis starts from orotic acid monohydrate.

A Validated Laboratory-Scale Synthesis from Orotic Acid

This procedure transforms orotic acid into the target acyl chloride through a robust chlorination/acylation process.

Causality Behind Experimental Choices:

-

Reagents: Phosphorus trichloride (PCl₃) is used as the chlorinating agent. N,N-dimethylformamide (DMF) acts as a catalyst, likely forming a Vilsmeier-type intermediate which facilitates the reaction.

-

Temperature: Heating to 110 °C provides the necessary activation energy for the reaction to proceed overnight.[1]

-

Workup: The addition of hexane is critical. The nonpolar hexane precipitates the polar impurities and any remaining DMF, while the desired product, being more lipophilic, remains in the hexane layer.[1] The subsequent washes with water and brine remove water-soluble impurities. Anhydrous magnesium sulfate is a drying agent to remove residual water before solvent evaporation.[1]

Step-by-Step Protocol: [1]

-

Charge a dry reaction flask with orotic acid monohydrate (1 equivalent), phosphorus trichloride (approx. 5.5 equivalents), and a catalytic amount of N,N-dimethylformamide (e.g., 20 drops per 200 mmol of starting material).

-

Heat the reaction mixture to 110 °C and stir at this temperature overnight under an inert atmosphere.

-

After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

-

Add hexane (e.g., 500 mL per 200 mmol) to the cooled, dark reaction mixture with vigorous stirring.

-

Separate the hexane layer and wash it sequentially with deionized water and saturated brine.

-

Dry the organic phase over anhydrous magnesium sulfate and filter.

-

Carefully remove the solvent by rotary evaporation under reduced pressure to yield this compound as a light yellow liquid.

Caption: A logical workflow for scaffold elaboration.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use in synthesis. A standard analytical workflow combines several spectroscopic and chromatographic techniques.

Spectroscopic Profile

Table 2: Expected Spectroscopic Data

| Technique | Data | Expected Assignment |

|---|---|---|

| ¹H NMR | δ ~7.9 ppm (s, 1H) in CDCl₃ | Singlet for the proton at the C5 position. [1] |

| ¹³C NMR | δ ~160-165 ppm | Multiple signals for the pyrimidine ring carbons (C2, C4, C6). |

| δ ~105-115 ppm | Signal for the protonated C5 carbon. | |

| δ ~168-172 ppm | Signal for the carbonyl carbon (C=O). | |

| IR | ~1750-1790 cm⁻¹ (Strong) | C=O stretch of the acyl chloride. |

| ~1550-1580 cm⁻¹ (Strong) | C=N stretching of the pyrimidine ring. | |

| ~750-850 cm⁻¹ (Strong) | C-Cl stretching vibrations. |

| MS (EI) | M⁺ peak at m/z ~210, 212, 214 | Molecular ion cluster showing the characteristic isotopic pattern for three chlorine atoms. |

Standard Analytical Workflow Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., CDCl₃ for NMR, dichloromethane for GC-MS).

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the core structure and identify any proton-bearing impurities. The singlet at ~7.9 ppm is a key diagnostic peak. [1]3. GC-MS Analysis: Use Gas Chromatography-Mass Spectrometry to assess purity and confirm the molecular weight. The mass spectrum should show the correct molecular ion with the expected chlorine isotope pattern.

-

FT-IR Spectroscopy: Use Fourier-Transform Infrared spectroscopy to confirm the presence of key functional groups, especially the prominent acyl chloride C=O stretch.

-

Data Consolidation: Combine all data to issue a Certificate of Analysis confirming the compound's identity and purity.

Caption: Standard quality control workflow for compound analysis.

Safety, Handling, and Storage

Due to its high reactivity, this compound must be handled with appropriate precautions. It is classified as a dangerous good for transport. [2] Table 3: Hazard Summary and Precautions

| Category | Information | Reference(s) |

|---|---|---|

| GHS Hazards | H314: Causes severe skin burns and eye damage. | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [10] |

| P260: Do not breathe dusts or mists. | ||

| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | ||

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11] | |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves (inspect before use), chemical safety goggles or face shield, lab coat. [11] | |

| Handling | Use only in a well-ventilated area, preferably in a chemical fume hood. Keep workplace dry and do not allow the product to come into contact with water. [12] |

| Storage | Store in a tightly closed container under an inert gas (e.g., nitrogen or argon). Keep in a dry, cool, and well-ventilated place. [10]| |

Emergency Procedures:

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes. Seek immediate medical attention. [13]* Eye Contact: Rinse cautiously with water for several minutes, holding eyelids open. Seek immediate medical attention. [10][13]* Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. [11][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [13]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular design. Its well-defined, differential reactivity allows for controlled, sequential modifications, making it an ideal scaffold for generating diverse chemical libraries. For researchers in drug discovery and agrochemical science, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its considerable synthetic potential.

References

-

Synthesis of Pyrimidine Derivatives. Mansoura University. [Link]

-

This compound (C5HCl3N2O). PubChemLite. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. [Link]

- US5525724A - Process for the preparation of chloropyrimidines.

- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.

-

8,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one. PubChem. [Link]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. [Link]

-

This compound. Sunway Pharm Ltd. [Link]

-

This compound. Amerigo Scientific. [Link]

- US3561005A - Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride.

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

-

Octyl Stearate. PubChem. [Link]

-

2,5-Dichloropyrimidine-4-Carboxylic Acid. Example Domain (Note: Original URL was a product page and is generalized). [Link]

-

Glyceryl Stearate. PubChem. [Link]

-

Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. LinkedIn. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. [Link]

-

Synthesis of alkyl chlorides. Organic Chemistry Portal. [Link]

-

Method of producing 4,6-dichloropyrimidine with acid chlorides. Justia Patents. [Link]

Sources

- 1. This compound | 26830-94-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. alchempharmtech.com [alchempharmtech.com]

- 4. PubChemLite - this compound (C5HCl3N2O) [pubchemlite.lcsb.uni.lu]

- 5. This compound - CAS:26830-94-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. fishersci.com [fishersci.com]

- 11. aksci.com [aksci.com]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

molecular structure of 2,6-dichloropyrimidine-4-carbonyl chloride

An In-depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in synthetic and medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and detailed spectroscopic profile. It offers an in-depth exploration of a validated synthetic pathway, including a step-by-step experimental protocol and workflow visualization. The guide further examines the compound's reactivity, focusing on the mechanistic principles that govern its utility as a versatile building block. Applications in drug discovery are highlighted, underscoring its role in the synthesis of complex, biologically active molecules. Finally, essential safety, handling, and storage protocols are summarized to ensure safe and effective laboratory use.

Introduction

This compound (CAS No. 26830-94-4) is a highly functionalized heterocyclic compound.[1][2] Its structure, featuring an electron-deficient pyrimidine core and three distinct reactive chlorine sites, makes it an exceptionally valuable precursor in organic synthesis. The strategic placement of two chloro-substituents on the pyrimidine ring and a highly reactive carbonyl chloride group provides chemists with a versatile platform for sequential and regioselective modifications. This versatility is particularly prized in the pharmaceutical industry, where halogenated heterocycles are foundational to the development of novel therapeutic agents.[3][4][5] This guide serves as a senior-level resource, consolidating critical technical data and practical insights to support researchers in leveraging the full synthetic potential of this compound.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3. This aromatic ring is rendered significantly electron-poor by the inductive effects of the two chlorine atoms at positions 2 and 6, and the carbonyl chloride group at position 4. This electronic feature is central to its reactivity profile, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[6] The carbonyl chloride is a classic acylating agent, representing the most reactive site for nucleophilic attack.

Molecular Diagram

Caption: Molecular structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for reaction planning, characterization, and safety assessments.

| Property | Value | Source |

| CAS Number | 26830-94-4 | [1][2] |

| Molecular Formula | C₅HCl₃N₂O | [2][7][8] |

| Molecular Weight | 211.43 g/mol | [2] |

| Appearance | Light yellow liquid | [1] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.93 (s, 1H) | [1] |

| Purity | Typically ≥95% | [8] |

Spectroscopic Insights:

-

¹H NMR: The proton NMR spectrum is characterized by a single sharp singlet at approximately 7.93 ppm.[1] This signal corresponds to the lone proton at the C5 position of the pyrimidine ring, deshielded by the adjacent electron-withdrawing chloro and carbonyl chloride groups.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak cluster would be a key identifier, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band in the region of 1750-1800 cm⁻¹, characteristic of the C=O stretch of an acid chloride. Additional significant peaks would correspond to C-Cl stretching and the aromatic C=N and C=C stretching vibrations of the pyrimidine ring.

Synthesis and Purification

A common and reliable method for the laboratory-scale synthesis of this compound is the treatment of orotic acid monohydrate with a chlorinating agent.[1]

Synthetic Scheme: From Orotic Acid

The synthesis proceeds by reacting orotic acid monohydrate with phosphorus trichloride, using N,N-dimethylformamide (DMF) as a catalyst.[1] The reaction involves the simultaneous chlorination of the hydroxyl groups on the pyrimidine ring and the conversion of the carboxylic acid to a carbonyl chloride. DMF is crucial as it forms the Vilsmeier reagent in situ, which facilitates the chlorination process.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures and should be performed by trained personnel with appropriate safety precautions.[1]

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add orotic acid monohydrate (e.g., 34.8 g, 200.0 mmol), phosphorus trichloride (100 mL), and N,N-dimethylformamide (20 drops).

-

Heating: Heat the reaction mixture to 110 °C and maintain stirring at this temperature overnight. The reaction should be monitored for completion (e.g., by TLC or GC-MS).

-

Cooling and Quenching: After the reaction is complete, cool the dark mixture to room temperature. Cautiously add hexane (500 mL) with vigorous stirring.

-

Aqueous Workup: Transfer the mixture to a separatory funnel. Separate the hexane layer and wash it sequentially with deionized water (1 x 100 mL) and saturated brine (1 x 100 mL). CAUTION: The aqueous washes will be highly acidic.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter to remove the desiccant, and concentrate the filtrate under reduced pressure to yield this compound as a light yellow liquid.[1]

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its three distinct reactive sites, which can be addressed with high selectivity.

-

Carbonyl Chloride (C4-COCl): This is the most electrophilic and reactive site. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively. These reactions are typically fast and can be performed at low temperatures.

-

C4- and C6-Chlorine Atoms: The chlorine atoms attached to the pyrimidine ring are susceptible to Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the ring facilitates this reaction. Generally, the C4 position is more reactive towards nucleophilic attack than the C2 position in dichloropyrimidines, though selectivity can be influenced by the nucleophile and reaction conditions.[6]

-

C2-Chlorine Atom: The C2 chlorine is typically the least reactive of the three chloro-substituents towards SNAr, often requiring more forcing conditions (higher temperatures, stronger nucleophiles) for displacement.

This hierarchy of reactivity allows for a stepwise functionalization strategy, enabling the construction of complex, multi-substituted pyrimidine derivatives.

Reactivity Profile Diagram

Caption: Hierarchy of reactivity for the functional groups of the title compound.

Applications in Drug Discovery

Halogenated pyrimidines are privileged scaffolds in medicinal chemistry. The ability to selectively functionalize this compound makes it a powerful building block for creating libraries of compounds for high-throughput screening. Its derivatives are integral to the synthesis of molecules targeting a wide array of diseases.

-

Kinase Inhibitors: The pyrimidine core is a common feature in many ATP-competitive kinase inhibitors used in oncology. The different substitution points allow for the precise placement of functional groups to interact with the kinase hinge region, DFG motif, and solvent-front.

-

Antiviral and Antimicrobial Agents: Substituted pyrimidines are known to interfere with viral replication and bacterial metabolic pathways. This scaffold allows for the synthesis of nucleoside and non-nucleoside analogues with potential therapeutic activity.[5]

-

Agrochemicals: Beyond pharmaceuticals, dichloropyrimidine derivatives are used in the development of herbicides and fungicides.

The compound serves as a key starting material, enabling medicinal chemists to rapidly explore structure-activity relationships (SAR) by introducing diversity at the C2, C4, and C6 positions of the pyrimidine ring.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as a Dangerous Good for transport.[2]

| Aspect | Guideline | Rationale & Source |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a face shield, protective gloves (e.g., nitrile), and a lab coat. | The compound is expected to be corrosive and cause severe skin and eye damage.[9] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors. Wash hands thoroughly after handling. | To prevent respiratory irritation and accidental exposure.[9][10] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place away from incompatible materials. | The carbonyl chloride is moisture-sensitive and reacts with water. Keep away from heat and ignition sources.[10][11] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, and water/moisture. | Reacts with water to release HCl gas. Can react violently with bases and oxidizing agents.[9] |

| First Aid (Eyes/Skin) | Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. Skin: Immediately remove contaminated clothing and rinse skin with water/shower. | To mitigate corrosive damage.[9] |

Always consult the material's specific Safety Data Sheet (SDS) before use.

Conclusion

This compound is a cornerstone intermediate for advanced organic synthesis. Its well-defined molecular structure gives rise to a predictable and versatile reactivity profile, characterized by a hierarchy of three distinct electrophilic sites. This feature allows for controlled, stepwise functionalization, making it an invaluable tool for constructing complex molecular architectures. A solid understanding of its synthesis, handling, and reaction mechanisms, as detailed in this guide, empowers researchers in drug discovery and materials science to effectively harness its synthetic potential.

References

-

This compound (C5HCl3N2O) - PubChemLite. (URL: [Link])

-

SAFETY DATA SHEET - AFG Bioscience. (URL: [Link])

-

This compound - Amerigo Scientific. (URL: [Link])

-

2,6-Dichloropyrimidine-4-carbonitrile | C5HCl2N3 | CID 52987898 - PubChem. (URL: [Link])

- Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (URL: not available)

- US5525724A - Process for the preparation of chloropyrimidines - Google P

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde - MDPI. (URL: [Link])

-

2,5-Dichloropyrimidine-4-Carboxylic Acid Product Information. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (URL: [Link])

-

Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (URL: [Link])

Sources

- 1. This compound | 26830-94-4 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. PubChemLite - this compound (C5HCl3N2O) [pubchemlite.lcsb.uni.lu]

- 8. This compound - Amerigo Scientific [amerigoscientific.com]

- 9. fishersci.com [fishersci.com]

- 10. afgsci.com [afgsci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of 2,6-dichloropyrimidine-4-carbonyl chloride from Orotic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis of 2,6-dichloropyrimidine-4-carbonyl chloride, a critical building block in pharmaceutical and agrochemical research, starting from the readily available precursor, orotic acid. This document delves into the mechanistic underpinnings of the transformation, offers detailed, field-tested experimental protocols, and emphasizes the safety considerations paramount for handling the hazardous reagents involved. The synthesis is a robust two-step process involving the initial conversion of orotic acid to 2,6-dihydroxy-pyrimidine-4-carboxylic acid followed by a one-pot chlorination and acid chloride formation. This guide is intended to equip researchers with the necessary knowledge to safely and efficiently perform this synthesis, troubleshoot potential issues, and understand the critical parameters for success.

Introduction and Strategic Overview

This compound is a highly reactive and versatile intermediate. Its trifunctional nature, possessing two reactive chlorine atoms on the pyrimidine ring and an acid chloride moiety, makes it an invaluable synthon for the construction of complex molecular architectures. Its derivatives have found applications in the development of kinase inhibitors, antiviral agents, and herbicides.

The synthetic route from orotic acid (also known as uracil-6-carboxylic acid) is an attractive and economically viable approach.[1][2] Orotic acid is a naturally occurring intermediate in pyrimidine biosynthesis and is commercially available at a low cost.[1][3][4] The overall transformation can be conceptually divided into two key stages:

-

Tautomerization/Keto-Enol Equilibrium: Orotic acid exists in equilibrium with its tautomeric form, 2,6-dihydroxy-pyrimidine-4-carboxylic acid. This dihydroxy tautomer is the key reactive species for the subsequent chlorination.

-

Chlorination and Acyl Chloride Formation: A one-pot reaction using a strong chlorinating agent, such as a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), simultaneously chlorinates the hydroxyl groups at the 2 and 6 positions and converts the carboxylic acid at the 4 position into a carbonyl chloride.[5][6][7]

This guide will focus on a well-established and reproducible method utilizing phosphorus-based chlorinating agents.

Mechanistic Insights: The "Why" Behind the Chemistry

A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting unforeseen outcomes.

Tautomerism of Orotic Acid

Orotic acid predominantly exists in the dioxo (lactam) form. However, in solution, it is in a dynamic equilibrium with its dihydroxy (lactim) tautomer. While the equilibrium favors the lactam form, the lactim tautomer is significantly more nucleophilic at the oxygen atoms, which is essential for the subsequent chlorination step.

Caption: Tautomeric equilibrium of orotic acid.

The Chlorination Cascade

The conversion of the dihydroxy-pyrimidine intermediate to the final product is a multi-step process facilitated by phosphorus oxychloride and a catalyst, often N,N-dimethylformamide (DMF).

Step 1: Activation of the Pyrimidine Ring: The hydroxyl groups of the lactim tautomer are activated by reaction with the chlorinating agent (e.g., POCl₃). This converts the hydroxyl groups into better leaving groups.

Step 2: Nucleophilic Substitution: Chloride ions, present in the reaction mixture, act as nucleophiles and displace the activated hydroxyl groups, leading to the formation of the dichloropyrimidine ring.

Step 3: Conversion of the Carboxylic Acid to the Acyl Chloride: The carboxylic acid moiety reacts with the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride formed in situ) to generate the highly reactive acyl chloride.[7] The use of a reagent like thionyl chloride is particularly advantageous as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7]

Caption: High-level overview of the synthesis pathway.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure and may require optimization based on the scale of the reaction and available laboratory equipment.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| Orotic acid monohydrate | 50887-69-9 | 174.11 | White crystalline solid |

| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | Fuming, corrosive liquid |

| Phosphorus pentachloride (PCl₅) | 10026-13-8 | 208.24 | Fuming, corrosive solid |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Catalyst, polar aprotic solvent |

| Hexane | 110-54-3 | 86.18 | Non-polar solvent for workup |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Reaction Setup and Procedure

Safety First: This reaction involves highly corrosive and toxic reagents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (Neoprene is recommended), and safety goggles/face shield, is mandatory.[8] Have an emergency shower and eyewash station readily accessible.[9]

Caption: Experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add orotic acid monohydrate (e.g., 34.8 g, 200 mmol).

-

Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (e.g., 100 mL) and a catalytic amount of N,N-dimethylformamide (e.g., 20 drops).

-

Reaction: Heat the reaction mixture to 110°C and stir vigorously. The reaction is typically allowed to proceed overnight to ensure complete conversion.

-

Work-up: After cooling the reaction mixture to room temperature, slowly and carefully add hexane (e.g., 500 mL) with vigorous stirring. This will precipitate out some of the phosphorus-based byproducts.

-

Extraction and Washing: Separate the hexane layer. It is crucial to perform the subsequent washes quickly to minimize hydrolysis of the product. Wash the organic layer with deionized water (1 x 100 mL) and then with a saturated brine solution (1 x 100 mL).

-

Drying and Solvent Removal: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound is often obtained as a light yellow liquid.[10] For many applications, the crude product is of sufficient purity. However, if higher purity is required, vacuum distillation can be employed.

Characterization Data:

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ~7.93 (s, 1H)[10] |

| ¹³C NMR (CDCl₃) | Predicted shifts: ~160-165 ppm (C=O), ~155-160 ppm (C2, C6), ~120-125 ppm (C5) |

| IR (neat) | ~1750-1780 cm⁻¹ (C=O stretch, acid chloride), ~1550-1600 cm⁻¹ (C=C, C=N stretches) |

| Mass Spec (EI) | Isotopic pattern for three chlorine atoms |

Safety and Handling of Reagents

Phosphorus Oxychloride (POCl₃):

-

Hazards: Highly corrosive, toxic by inhalation and ingestion, and reacts violently with water.[11][12][13] Contact can cause severe burns to the skin, eyes, and respiratory tract.[9][13]

-

Handling: Always handle in a fume hood.[8] Avoid contact with water and combustible materials.[8][12] Store in a cool, dry, well-ventilated area away from incompatible substances.[13]

-

Spills: In case of a spill, evacuate the area.[13] Do not use water to clean up.[9] Absorb the spill with dry sand or another non-combustible absorbent material.[13]

Phosphorus Pentachloride (PCl₅):

-

Hazards: Similar to POCl₃, it is highly corrosive and reacts violently with water to produce hydrochloric acid and phosphoric acid.

-

Handling: Handle with the same precautions as POCl₃.

Thionyl Chloride (SOCl₂):

-

Hazards: Corrosive and lachrymatory. Reacts with water to release toxic gases (HCl and SO₂).

-

Handling: Use in a well-ventilated fume hood.

Troubleshooting and Field-Proven Insights

-

Low Yield:

-

Incomplete reaction: Ensure the reaction is heated for a sufficient amount of time. Monitoring the reaction by TLC (if a suitable system can be developed) or by taking small aliquots for ¹H NMR analysis can be beneficial.

-

Hydrolysis of the product: The work-up must be performed quickly. The acid chloride is highly susceptible to hydrolysis.

-

Moisture in reagents or glassware: Ensure all glassware is thoroughly dried and that anhydrous reagents are used.

-

-

Dark Reaction Mixture: The formation of a dark-colored reaction mixture is common and does not necessarily indicate a failed reaction.

-

Vigorous Reaction during Work-up: The addition of hexane and the subsequent aqueous washes can be exothermic. Perform these steps slowly and with efficient cooling and stirring.

Conclusion

The synthesis of this compound from orotic acid is a robust and scalable process that provides access to a valuable chemical intermediate. By understanding the underlying reaction mechanisms, adhering to the detailed experimental protocol, and prioritizing safety, researchers can successfully and efficiently produce this important building block for their drug discovery and development programs.

References

-

Phosphorus Oxychloride | Air Liquide Malaysia. (n.d.). Retrieved January 11, 2026, from [Link]

-

ICSC 0190 - PHOSPHORUS OXYCHLORIDE. (n.d.). Retrieved January 11, 2026, from [Link]

-

Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved January 11, 2026, from [Link]

- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride - Google Patents. (n.d.).

-

Orotic acid - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]

-

This compound (C5HCl3N2O) - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Orotic Acid | C5H4N2O4 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

-

Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Retrieved January 11, 2026, from [Link]

-

The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - MDPI. (2023, September 28). Retrieved January 11, 2026, from [Link]

- Method for purifying 4, 6-dichloro pyrimidine - Google Patents. (n.d.).

-

Synthesis of Acyl Chlorides - Dr. Abdullah Saleh. (2008, May 22). Retrieved January 11, 2026, from [Link]

- Process for the preparation of chloropyrimidines - Google Patents. (n.d.).

- Synthesis method of 2,6-dichloropyridine - Google Patents. (n.d.).

-

Showing metabocard for Orotic acid (BMDB0000226) - Milk Composition Database. (n.d.). Retrieved January 11, 2026, from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Retrieved January 11, 2026, from [Link]

-

converting carboxylic acids into acyl (acid) chlorides - Chemguide. (n.d.). Retrieved January 11, 2026, from [Link]

-

How to achieve chlorination of carboxylic acid to convert into acid chloride ? | ResearchGate. (2016, August 19). Retrieved January 11, 2026, from [Link]

- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents. (n.d.).

Sources

- 1. Orotic acid - Wikipedia [en.wikipedia.org]

- 2. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Orotic Acid:Synthesis, Biochemical Aspects and Physiological Role_Chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. US3561005A - Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. my.airliquide.com [my.airliquide.com]

- 9. nj.gov [nj.gov]

- 10. This compound | 26830-94-4 [chemicalbook.com]

- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. ICSC 0190 - PHOSPHORUS OXYCHLORIDE [chemicalsafety.ilo.org]

An In-Depth Technical Guide on the Reactivity of 2,6-Dichloropyrimidine-4-carbonyl chloride with Nucleophiles

Abstract

2,6-Dichloropyrimidine-4-carbonyl chloride is a highly versatile trifunctional electrophile pivotal in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry. Its structure presents three distinct sites for nucleophilic attack: a highly reactive acyl chloride at the C4 position and two less reactive chloro-substituents at the C2 and C6 positions of the pyrimidine ring. This guide provides a comprehensive analysis of the hierarchical and chemoselective reactivity of this molecule. We will explore the mechanistic principles governing its reactions with various nucleophiles, detail field-proven experimental protocols for selective functionalization, and present quantitative data to empower researchers in designing efficient and predictable synthetic routes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this important building block.

Introduction: A Molecule of Tunable Reactivity

The synthetic utility of this compound stems from the significant difference in electrophilicity between its functional groups. The acyl chloride is an exceptionally reactive site for nucleophilic acyl substitution, readily reacting with a wide range of soft and hard nucleophiles under mild conditions. In contrast, the chlorine atoms on the electron-deficient pyrimidine ring are susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction that typically requires more forcing conditions.

This disparity in reactivity allows for a stepwise, controlled functionalization. A chemist can first target the acyl chloride with high selectivity and then proceed to modify the C2 and C6 positions. The pyrimidine core is a privileged scaffold in numerous therapeutic agents, including a vast array of kinase inhibitors, where it often acts as a critical hinge-binding motif.[1] Understanding and controlling the reactivity of this trifunctional building block is therefore essential for the efficient synthesis of target molecules.[1]

Part 1: The Acyl Chloride - The Primary Center of Reactivity

The carbonyl group of the acyl chloride is the most electrophilic center in the molecule. Nucleophilic attack at this position proceeds via the classic tetrahedral intermediate mechanism, leading to the displacement of the chloride ion. This transformation is typically fast, exothermic, and can be achieved with high chemoselectivity at low temperatures, leaving the ring chlorides untouched.

Mechanism: Nucleophilic Acyl Substitution

The fundamental reaction at the C4-carbonyl position involves the addition of a nucleophile (Nu:) to the carbonyl carbon, followed by the elimination of the chloride leaving group. This two-step process is characteristic of acyl chlorides and is the basis for forming amides, esters, and thioesters.

Caption: General mechanism of nucleophilic acyl substitution.

Common Transformations

-

Amidation: Reaction with primary or secondary amines is arguably the most common transformation. It proceeds rapidly, often at temperatures ranging from 0 °C to room temperature. The choice of base is critical; a non-nucleophilic hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to scavenge the HCl byproduct without competing with the primary nucleophile.

-

Esterification: Alcohols and phenols react to form esters. These reactions may require slightly elevated temperatures or the use of a catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric amount of base.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the acyl chloride can acylate electron-rich aromatic rings, forming a new carbon-carbon bond.

Part 2: The Pyrimidine Ring - Sequential SNAr

Once the acyl chloride has been functionalized, the two chlorine atoms on the pyrimidine ring become the next targets for nucleophilic attack. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, activates the C2 and C6 positions for Nucleophilic Aromatic Substitution (SNAr).

Reactivity Principles and Regioselectivity

The general order of reactivity for nucleophilic substitution on halopyrimidines is C4(6) > C2 >> C5.[2][3] For the symmetrical 2,6-dichloropyrimidine core, both positions are electronically equivalent. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.[4]

The introduction of the first nucleophile at either C2 or C6 typically deactivates the ring towards a second substitution due to the introduction of an electron-donating group.[4] Consequently, the second SNAr reaction requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile or catalyst.[5] This differential reactivity is a key tool for synthesizing unsymmetrically disubstituted pyrimidines.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism involves two main steps:

-

Addition: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized, notably onto the electronegative ring nitrogen atoms.

-

Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring.

Caption: SNAr mechanism at the C6 position of the pyrimidine.

Part 3: A Guide to Orthogonal Synthesis

The true power of this compound lies in the ability to orchestrate a sequence of reactions, leveraging the orthogonal reactivity of its electrophilic sites. This allows for the construction of complex, highly substituted pyrimidines with precise control over the substitution pattern.

Synthetic Workflow Strategy

A typical synthetic campaign involves a three-step sequence. The first step universally targets the acyl chloride under mild conditions. The subsequent two steps displace the ring chlorides, often with increasing reaction intensity.

Caption: A strategic workflow for trisubstitution.

This stepwise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. For example, in the synthesis of pyrimidine-based kinase inhibitors, the R¹ group might be varied to optimize interactions outside the hinge region, while R² and R³ are tailored to engage with the hinge and solvent-exposed regions, respectively.[6]

Part 4: Validated Experimental Protocols & Data

The following protocols are representative methodologies for the selective functionalization of this compound and its derivatives.

Protocol 1: Selective Amidation of the Acyl Chloride

Objective: To synthesize N-benzyl-2,6-dichloropyrimidine-4-carboxamide.

Methodology:

-

Reaction Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Reagent Addition: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile & Base: In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in DCM.

-

Reaction: Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C over 15 minutes.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

Protocol 2: Sequential SNAr at C6

Objective: To synthesize N-benzyl-2-chloro-6-(morpholino)pyrimidine-4-carboxamide from the product of Protocol 1.

Methodology:

-

Reaction Setup: Combine N-benzyl-2,6-dichloropyrimidine-4-carboxamide (1.0 eq), morpholine (1.5 eq), and a non-nucleophilic base such as K₂CO₃ (2.0 eq) or DIPEA (2.0 eq) in a solvent like DMF or n-butanol.[5]

-

Heating: Heat the reaction mixture to 120-140 °C with vigorous stirring.[5] For thermally sensitive substrates, palladium-catalyzed Buchwald-Hartwig amination can be an effective alternative under milder conditions.[7]

-

Monitoring: Monitor the reaction for 12-24 hours by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

-

Isolation: Collect the solid by filtration, washing thoroughly with water and then a non-polar solvent like diethyl ether or hexanes to remove impurities.

-

Purification: If necessary, purify the product further by column chromatography or recrystallization.

Data Summary: Representative Reaction Conditions

The choice of nucleophile, solvent, base, and temperature dictates the outcome of substitutions on the pyrimidine ring.

| Starting Material | Nucleophile | Conditions | Position(s) Reacted | Typical Yield | Reference |

| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | TEA, THF, 50 °C, 16h | C4 (selective) | Not specified | [6] |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | K₂CO₃, DMF, 140 °C, 24h | C4/C6 (monoamination) | 60-99% | [5] |

| 6-Aryl-2,4-dichloropyrimidine | Secondary Aliphatic Amines | Pd(OAc)₂, LiHMDS, THF, -20 °C | C4 (highly selective) | Good to Excellent | [2][8] |

| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines (Anilines) | No catalyst, -60 °C | C4 (highly selective) | Good to Excellent | [2][8] |

Conclusion

This compound is a privileged scaffold that offers a predictable and controllable platform for building molecular complexity. Its hierarchical reactivity, characterized by a highly labile acyl chloride and two moderately reactive aromatic chlorides, enables chemists to perform selective, sequential substitutions with a diverse range of nucleophiles. By carefully selecting reaction conditions—temperature, base, solvent, and catalyst—researchers can precisely control the functionalization at each of the three electrophilic sites. This strategic approach is invaluable in modern synthetic and medicinal chemistry, facilitating the efficient construction of targeted libraries for the discovery of novel therapeutics.

References

-

MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]

-

Peng, Z-H., Journet, M., & Humphrey, G. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-8. Available from: [Link]

-

Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]

-

Chen, Y-T., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Medicinal Chemistry Letters. Available from: [Link]

-

Ziyaev, A. A., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(16), 4983. Available from: [Link]

- Google Patents. (2015). Novel synthesis method of CDK4 (cyclin-dependent kinase 4) inhibitor. CN104892604A.

-

Patric, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available from: [Link]

-

Scott, J. S., et al. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. ACS Medicinal Chemistry Letters. Available from: [Link]

- Google Patents. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. US5698695A.

-

ResearchGate. (2014). Selective amidification reaction: how to manage the chemical condition avoiding secondary products?. Available from: [Link]

-

ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available from: [Link]

-

Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Available from: [Link]

-

PubMed. (2006). A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. Available from: [Link]

-

Royal Society of Chemistry. (2021). Chemoselective defluorinative amination of (trifluoromethyl)alkenes with amidines: synthesis of 6-fluoro-1,4-dihydropyrimidines. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6-Dichloropyrimidine-4-carbonyl chloride: A Versatile Heterocyclic Building Block for Modern Synthesis

For Immediate Release

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic use of highly functionalized heterocyclic building blocks is paramount. Among these, 2,6-dichloropyrimidine-4-carbonyl chloride has emerged as a cornerstone reagent, prized for its trifunctional reactivity that allows for sequential and site-selective modifications. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles and field-proven insights.

Physicochemical and Spectroscopic Profile

This compound (CAS No: 26830-94-4) is a light yellow liquid at room temperature. Its structural complexity, featuring three distinct reactive sites, is the foundation of its synthetic utility.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 26830-94-4 | |

| Molecular Formula | C5HCl3N2O | |

| Molecular Weight | 211.43 g/mol | |

| Appearance | Light yellow liquid | |

| Storage | Sealed in a dry environment at room temperature |

A thorough understanding of its spectroscopic signature is critical for reaction monitoring and product characterization.

Table 2: Spectroscopic Data

| Technique | Key Features | Source |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.93 (s, 1H) | |

| ¹³C NMR | Predicted shifts around ~163 ppm (C4), ~158 ppm (C2, C6), and a distinct carbonyl signal. | |

| Mass Spectrometry | A characteristic isotopic pattern for three chlorine atoms is expected. | |

| Infrared (IR) | Strong C=O stretching vibration, along with C-Cl and aromatic C-N stretching bands. |

Synthesis of the Building Block

The most common laboratory-scale synthesis of this compound starts from orotic acid monohydrate. This transformation is a robust and scalable process.

Synthetic Protocol: From Orotic Acid to this compound

Diagram 1: Synthesis Workflow

Caption: Reactivity of functional groups on the pyrimidine core.

Reactions at the Acyl Chloride (C4-Carbonyl)

The acyl chloride is the most electrophilic site and readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, such as amines and alcohols, to form amides and esters, respectively. These reactions are typically fast and can be performed under mild conditions.

-

Reaction with Amines (Amidation): The reaction with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) yields the corresponding amides.

-

Reaction with Alcohols (Esterification): Alcohols react, often in the presence of a base, to form esters.

Reactions at the Chloro-Substituents (C2 and C6)

The chloro groups at the C2 and C6 positions are susceptible to nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The general order of reactivity for SNAr on dichloropyrimidines is C4(6) > C2.

-

Nucleophilic Aromatic Substitution (SNAr): Amines, thiols, and alkoxides can displace the chlorine atoms. The reaction is often regioselective, with the C6 chloride being more reactive than the C2 chloride. This selectivity can be influenced by the nature of the nucleophile and the reaction conditions.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of C-C bonds by coupling with boronic acids or their esters. Regioselectivity can be achieved, often favoring substitution at the C4/C6 position. Microwave-assisted protocols can significantly accelerate these reactions.

-

Sonogashira Coupling: This reaction enables the formation of C-C triple bonds by coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst. This is a powerful tool for introducing alkynyl moieties.

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling provides an alternative to SNAr for the formation of C-N bonds, often with different selectivity and broader substrate scope.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of a substituted pyrimidine is a common feature in a vast number of biologically active compounds and approved drugs. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, including antiviral and anticancer agents.

Case Study: Synthesis of a Kinase Inhibitor Scaffold

A common strategy in kinase inhibitor design involves a substituted aminopyrimidine core. The synthesis can be envisioned as a sequential functionalization of the this compound building block.

Diagram 3: Synthetic Strategy for a Kinase Inhibitor Scaffold

Caption: A potential synthetic route to a kinase inhibitor scaffold.

Experimental Protocols: A Practical Guide

The following are representative, detailed protocols for key transformations involving this compound.

Protocol: General Procedure for Amidation

-

Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq) dropwise.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Purification: The crude product can be purified by column chromatography.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling at C6

-

Setup: In a microwave-safe reaction vial, combine the 2,6-dichloropyrimidine-4-carboxamide substrate (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add a suitable solvent system, such as 1,4-dioxane and water.

-

Microwave Irradiation: Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-150°C) for a short duration (e.g., 15-30 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the amidation protocol.

Safety and Handling

This compound is a reactive and corrosive compound. It is classified as a substance that causes severe skin burns and eye damage. It is also moisture-sensitive and should be handled in a dry environment, preferably under an inert atmosphere.

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area, such as a fume hood. Avoid breathing dust, fumes, or vapors.

-

Storage: Store in a tightly closed container in a dry place.

-

Spills: In case of a spill, cover drains, and collect, bind, and pump off the spilled material.

Conclusion

This compound is a highly valuable and versatile heterocyclic building block. Its trifunctional nature allows for a wide array of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its reactivity and the careful selection of reaction conditions are crucial for harnessing its full synthetic potential in the pursuit of novel pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). 2,6-Dichloropyrimidine-4-carbonitrile. Retrieved from [Link]

- Author(s). (Year). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Journal Name, Volume(Issue), Pages.

-

MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

- Sharma, et al. (Year). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry.

-

PubChemLite. (n.d.). This compound (C5HCl3N2O). Retrieved from [Link]

- Google Patents. (n.d.). US5525724A - Process for the preparation of chloropyrimidines.

-

Organic Letters. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved from [Link]

-

ResearchGate. (2025-08-07). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved from [Link]

-

MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from [Link]

-

MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Arkivoc. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

VexqLvN9. (n.d.). Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid Unlock 65% Savings. Retrieved from [Link]

- Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.

- Author(s). (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. Journal Name, Volume(Issue), Pages.

-

National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from [Link]

- Carl ROTH. (2024-03-02).

A Spectroscopic and Analytical Guide to 2,6-Dichloropyrimidine-4-Carbonyl Chloride

Abstract

This technical guide provides a comprehensive spectroscopic analysis of 2,6-dichloropyrimidine-4-carbonyl chloride (CAS No: 26830-94-4), a pivotal building block in medicinal chemistry and drug development.[1] We present a detailed examination of its structural features using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles of analysis and detailed, field-tested experimental protocols. The integration of these analytical techniques provides an unambiguous structural confirmation, essential for ensuring the quality and reliability of this key synthetic intermediate.

Introduction

This compound is a highly reactive trifunctional molecule, making it a versatile reagent for the synthesis of complex heterocyclic compounds. Its structure, featuring a pyrimidine core with two chlorine substituents and a reactive acyl chloride group, allows for sequential and site-selective reactions. Understanding its precise chemical structure and purity is paramount for its effective use in multi-step syntheses. This guide establishes a reliable analytical baseline for the compound through a multi-technique spectroscopic approach.

Compound Profile:

-

Chemical Name: this compound

-

CAS Number: 26830-94-4[1]

-

Molecular Formula: C₅HCl₃N₂O[1]

-

Molecular Weight: 211.43 g/mol [1]

-

Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.

¹H NMR Analysis

The proton NMR spectrum provides direct evidence for the single, isolated proton on the pyrimidine ring. The significant downfield shift is a key identifier, resulting from the cumulative electron-withdrawing effects of the two adjacent nitrogen atoms, the two ortho chlorine atoms, and the para carbonyl chloride group.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.93 | Singlet (s) | 1H | H-5 |

Data obtained in CDCl₃ at 400 MHz.[2]

Expert Interpretation: The observation of a single peak, a singlet, at 7.93 ppm confirms the presence of only one proton on the pyrimidine ring.[2] Its singlet multiplicity indicates no adjacent protons for coupling. This data is highly consistent with the proposed structure, where the C-5 proton is isolated.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals all five carbon atoms in the molecule, each with a distinct chemical environment. The chemical shifts are indicative of their functional roles, from the highly deshielded carbonyl carbon to the carbons bearing electronegative chlorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~168 | C=O (Carbonyl) | Acyl chloride carbons are highly deshielded. |